![molecular formula C22H18F3NO4 B11165116 3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone](/img/structure/B11165116.png)
3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone
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Overview
Description
The compound 3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone is a complex organic molecule that features a combination of heterocyclic structures and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a halogenated precursor.
Attachment of the Trifluoromethoxyphenoxy Group: This step may involve a nucleophilic substitution reaction where the trifluoromethoxyphenol reacts with a suitable leaving group on the furan ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield various substituted derivatives with different functional groups.
Scientific Research Applications
3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific receptors or enzymes.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroisoquinoline-2(1H)-carbothioamide
- 2,3-Dihydro-1H-quinolin-4-one
- 4-Hydroxyquinolin-2(1H)-one
Uniqueness
3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone: is unique due to the presence of the trifluoromethoxyphenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in drug design or material science.
Biological Activity
The compound 3,4-dihydroisoquinolin-2(1H)-yl(5-{[4-(trifluoromethoxy)phenoxy]methyl}furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound features a dihydroisoquinoline core coupled with a furan ring and a trifluoromethoxy-substituted phenol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Dihydroisoquinoline Core : Achieved via the Pictet-Spengler reaction.
- Furan Ring Introduction : Utilized through Friedel-Crafts acylation.
- Final Assembly : Combining the various components to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an anticancer agent and its interactions with specific molecular targets.
The compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumorigenesis.
- Receptor Modulation : Potential interaction with receptors associated with cell signaling pathways.
- Cell Proliferation Inhibition : Demonstrated antiproliferative effects in various cancer cell lines.
Pharmacological Properties
Recent studies have highlighted the pharmacological properties of this compound:
Property | Description |
---|---|
Antitumor Activity | Exhibits significant inhibition of cancer cell proliferation. |
Enzyme Inhibition | Potential inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). |
Cell Signaling Modulation | Alters pathways associated with apoptosis and cell growth. |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptosis-related proteins and cell cycle arrest.
- DPP-IV Inhibition : Research indicates that this compound may serve as a DPP-IV inhibitor, which is beneficial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through antioxidant activity that mitigates oxidative stress in neuronal cells.
Properties
Molecular Formula |
C22H18F3NO4 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[5-[[4-(trifluoromethoxy)phenoxy]methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C22H18F3NO4/c23-22(24,25)30-18-7-5-17(6-8-18)28-14-19-9-10-20(29-19)21(27)26-12-11-15-3-1-2-4-16(15)13-26/h1-10H,11-14H2 |
InChI Key |
IMAPTHZGZZPGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(O3)COC4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
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